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Introduction
Sulfo-Cy7.5 dicarboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye

possessing two carboxylic acid groups, making it a versatile tool for bioconjugation.[1][2][3][4]

Its fluorescence emission in the NIR spectrum (typically around 797 nm) allows for deep tissue

penetration with minimal autofluorescence, rendering it ideal for sensitive in vivo imaging and

other applications where high signal-to-noise ratios are crucial.[5][6]

The conjugation of Sulfo-Cy7.5 dicarboxylic acid to antibodies enables the creation of highly

specific probes for a multitude of applications, including:

In Vivo Imaging: Tracking the biodistribution of therapeutic antibodies, visualizing tumors,

and monitoring disease progression.[5][6][7][8]

Flow Cytometry: Identifying and quantifying specific cell populations with high sensitivity,

particularly in complex multicolor panels due to its emission in the far-red spectrum.[1][4][9]

Fluorescence Microscopy: Visualizing the localization of target antigens in cells and tissues.

This document provides a detailed protocol for the conjugation of Sulfo-Cy7.5 dicarboxylic
acid to antibodies. The method involves a two-step process: the activation of the dye's

carboxylic acid groups using carbodiimide chemistry to form a more stable N-
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hydroxysuccinimide (NHS) ester, followed by the reaction of the activated dye with the primary

amines of the antibody.[10][11]

Materials and Reagents
Antibody of interest (purified, in an amine-free buffer)

Sulfo-Cy7.5 dicarboxylic acid

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[11]

Conjugation Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.5

Anhydrous Dimethylsulfoxide (DMSO)

Purification column (e.g., Sephadex G-25 desalting column)

Spectrophotometer

Experimental Protocols
This protocol is a general guideline and may require optimization for specific antibodies and

applications.

Step 1: Activation of Sulfo-Cy7.5 Dicarboxylic Acid
This step involves the conversion of the carboxylic acid groups on the dye to amine-reactive

Sulfo-NHS esters.

Prepare Reagents:

Dissolve Sulfo-Cy7.5 dicarboxylic acid in anhydrous DMSO to a stock concentration of

10 mg/mL.
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Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation

Buffer.

Activation Reaction:

In a microcentrifuge tube, combine Sulfo-Cy7.5 dicarboxylic acid, EDC, and Sulfo-NHS.

A recommended starting molar ratio is 1:1.5:1.5 (Dye:EDC:Sulfo-NHS).

Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

[11]

Activation of Sulfo-Cy7.5 dicarboxylic acid.

Step 2: Antibody Conjugation
This step involves the reaction of the activated Sulfo-Cy7.5 with the primary amines of the

antibody.

Antibody Preparation:

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary

amines like Tris, the antibody must be purified by dialysis against PBS.

Adjust the antibody concentration to 2-10 mg/mL.[3]

Conjugation Reaction:

Add the activated Sulfo-Cy7.5 solution to the antibody solution. A recommended starting

molar ratio of dye to antibody is 10:1 to 20:1 for initial experiments.[12]

Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle

stirring.

Quenching the Reaction:

Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by

consuming any unreacted dye.

Incubate for 15-30 minutes at room temperature.
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Antibody conjugation with activated Sulfo-Cy7.5.

Step 3: Purification of the Labeled Antibody
It is crucial to remove any unreacted dye from the labeled antibody.

Column Preparation:

Equilibrate a desalting column (e.g., Sephadex G-25) with PBS according to the

manufacturer's instructions.

Purification:

Apply the quenched reaction mixture to the column.

Elute the conjugate with PBS. The labeled antibody will elute in the void volume as the first

colored band.

Collect the fractions containing the labeled antibody.

Step 4: Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of dye molecules per antibody,

must be determined.

Spectrophotometric Measurement:

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the

absorbance maximum of Sulfo-Cy7.5 (approximately 778 nm).

Calculation of Degree of Labeling (DOL): The DOL can be calculated using the following

formula:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

A_max = Absorbance of the conjugate at ~778 nm.
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A_280 = Absorbance of the conjugate at 280 nm.

ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹

for IgG).

ε_dye = Molar extinction coefficient of Sulfo-Cy7.5 at its absorbance maximum (~222,000

M⁻¹cm⁻¹).[13]

CF = Correction factor for the dye's absorbance at 280 nm (typically around 0.05 for

Cy7.5).[12]

Data Presentation
Parameter

Recommended
Value/Range

Reference

Antibody Concentration 2-10 mg/mL [3]

Activation Buffer pH 6.0 [11]

Conjugation Buffer pH 7.2-8.5 [12]

Molar Ratio (Dye:Antibody)
5:1 to 20:1 (for initial

optimization)
[3][12]

Optimal DOL (In Vivo Imaging) 2 - 4 [12]

Optimal DOL (General) 2 - 8 [14]

Sulfo-Cy7.5 Absorbance Max ~778 nm [13]

Sulfo-Cy7.5 Emission Max ~797 nm [13]

Application Example: In Vivo Tumor Imaging
Antibodies labeled with Sulfo-Cy7.5 can be used to non-invasively visualize tumors that

express the target antigen. For instance, an anti-HER2 antibody conjugated to Sulfo-Cy7.5 can

be used to image HER2-positive breast cancer xenografts in mice.[5]

Workflow for in vivo tumor imaging.
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Troubleshooting
Issue Possible Cause Suggested Solution

Low DOL

- Low antibody concentration-

Inactive dye or reagents-

Presence of primary amines in

the antibody buffer

- Concentrate the antibody to

>2 mg/mL- Use fresh

reagents- Perform buffer

exchange of the antibody into

an amine-free buffer

High Background Signal

- High DOL causing non-

specific binding- Incomplete

removal of free dye

- Optimize the dye-to-antibody

ratio to achieve a lower DOL-

Ensure thorough purification of

the conjugate

Loss of Antibody Activity

- High DOL leading to

modification of the antigen-

binding site

- Reduce the dye-to-antibody

molar ratio during conjugation

Storage
Store the labeled antibody at 4°C, protected from light. For long-term storage, it is

recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C. Avoid

repeated freeze-thaw cycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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